molecular formula C10H6O3S2 B1587106 Thiophene-2-carboxylic anhydride CAS No. 25569-97-5

Thiophene-2-carboxylic anhydride

Cat. No. B1587106
CAS RN: 25569-97-5
M. Wt: 238.3 g/mol
InChI Key: BKBCDDYQJQGMNX-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic anhydride is an organic compound with the molecular weight of 240.3 . It is a light yellow crystal powder and is used as an organic chemical synthesis intermediate .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name of Thiophene-2-carboxylic anhydride is 1H-1lambda3-thiophene-2-carboxylic anhydride . The Inchi Code is 1S/C10H8O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6,14-15H .


Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene-2-carboxylic anhydride is a light yellow crystal powder . It dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform .

Scientific Research Applications

Synthesis of Polysubstituted Benzothiophenes

Thiophene-2-carboxylate, when promoted by samarium diiodide, reacts with ketones to form diols, which can be transformed into polysubstituted thiophenes or benzothiophenes. These compounds are significant for their liquid crystalline, photochromic, and other functional properties, suggesting potential applications in material science and electronics (Yang et al., 2002).

Synthesis Under Microwave Heating

Thiaisatoic anhydrides, including thiophene-2-carboxylic anhydrides, are synthesized efficiently under microwave heating conditions. These compounds exhibit reactivity towards various nucleophiles, leading to new thiophene carboxylic acids, which can serve as pharmacological scaffolds (Fabis et al., 1998).

Molecular and Electronic Structures

Studies on thieno[3,4-b]thiophene-2-carboxylic acid and related anhydrides reveal details about their molecular and electronic structures. These insights are valuable for understanding their behavior in various chemical reactions and potential applications in molecular electronics (Buemi, 1989).

Metal-Organic Frameworks (MOFs)

Thiophene-based MOFs, using thiophene-functionalized dicarboxylic acid, have been developed for environmental applications. These MOFs demonstrate high efficiency in luminescent sensing of contaminants like Hg(II), Cu(II), and Cr(VI), and in removing pesticides like 2,4-dichlorophenol (Zhao et al., 2017).

Adsorption Behavior in Polymer Modification

Modified poly(styrene-maleic anhydride) copolymers, incorporating aminothiophene derivatives, exhibit enhanced adsorption properties for metal ions like Cu(II) and Cd(II). This suggests potential use in environmental remediation and water treatment technologies (Ali et al., 2016).

Safety And Hazards

Thiophene-2-carboxylic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, they have a promising future in both industrial applications and medicinal chemistry.

properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCDDYQJQGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394958
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carboxylic anhydride

CAS RN

25569-97-5
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
G Buemi - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
… (1), of its methyl ester (2) and of acetic thieno[3,4b]thiophene-2-carboxylic anhydride (3). … (2) and acetic thieno[3,4-b]thiophene-2carboxylic anhydride (3) are stable derivatives" of the …
Number of citations: 13 www.journal.csj.jp
S Funasaka, T Mukaiyama - Bulletin of the Chemical Society of Japan, 2008 - journal.csj.jp
… , such as furan-2-carboxylic anhydride (4) (98%) and furan-3-carboxylic anhydride (5) (98%), and thiophene carboxylic anhydride derivatives, such as thiophene-2-carboxylic anhydride …
Number of citations: 26 www.journal.csj.jp
VS Saji, KK Zong, M Pyo - Journal of Photochemistry and Photobiology A …, 2010 - Elsevier
Thieno[3,4-b]thiophene-2-carboxylic acid (TTHC) was newly synthesized and poly(thieno[3,4-b]thiophene-2-carboxylic acid) (PTTHC), showing NIR absorption with a low band gap of …
Number of citations: 35 www.sciencedirect.com
Y Li, Y Du, Y Liu, R Liu, R Zhou - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Furthermore, heteroaryl substituted acid anhydrides such as thiophene-2-carboxylic anhydride and furan-2-carboxylic anhydride participated in the acylesterification reaction smoothly …
Number of citations: 0 pubs.rsc.org
X Gu - 1995 - search.proquest.com
… 4,6-Dihydro-thieno[3,4-b]thiophene-2-carboxylic acid-5oxide (2.2) was refluxed with acetic anhydride to obtain acetic-thieno[3,4-b]thiophene-2carboxylic anhydride (2.3) in 95% yield (…
Number of citations: 7 search.proquest.com
YS Liao, CF Liang - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… , the synthesis was performed using thiophene-2-carboxylic anhydride (125.0 mg, 0.525 mmol), … , the synthesis was performed using thiophene-2-carboxylic anhydride (150.0 mg, 0.630 …
Number of citations: 15 pubs.rsc.org
EY Thiam, A Dramé, S Sow, A Sene… - Acs Omega, 2019 - ACS Publications
In this work, we present the synthesis of original thieno[3,4-b]thiophene monomers with rigid substituents (eg, perfluorinated chains, and aromatic groups) and demonstrate the ability to …
Number of citations: 18 pubs.acs.org
EL Onyeyilim, MA Ezeokonkwo… - Mini Reviews in …, 2022 - ingentaconnect.com
… The first step involved the formation of unstable N,N-dicyclohexylcarbamidic thiophene-2-carboxylic anhydride (2) through the addition of thiophene-2-carboxylic acid derivatives (1) to …
Number of citations: 5 www.ingentaconnect.com
I Bousrih, M El Kateb… - … of the Royal …, 2020 - royalsocietypublishing.org
Here, a bioinspired strategy is used to prepare well-ordered nanotubular structures, as observed in animals and plants, such as gecko toe pads or corals. The nanotubes are obtained …
Number of citations: 5 royalsocietypublishing.org
O Thiam, A Diouf, D Diouf, SY Dieng, F Guittard… - researchgate.net
… 1989 Molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid and acetic thieno[3,4-b]thiophene-2-carboxylic anhydride. An AM1, MNDO, and CNDO/S study. Bull…
Number of citations: 0 www.researchgate.net

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